molecular formula C19H21N5O2 B2809354 N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775493-73-6

N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2809354
CAS RN: 1775493-73-6
M. Wt: 351.41
InChI Key: NCEIJMNWNURQEM-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have been studied for their potential in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Future research could focus on exploring these applications further and developing new synthetic routes and applications for these compounds .

properties

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-12-24-17(18(20-13)23-8-3-4-9-23)11-16(22-24)19(25)21-14-6-5-7-15(10-14)26-2/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEIJMNWNURQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide

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